Boc-(R)-alpha-(3-bromo-benzyl)-proline

Descripción general

Descripción

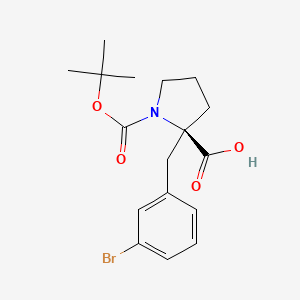

Boc-®-alpha-(3-bromo-benzyl)-proline is a synthetic organic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chiral alpha carbon, and a 3-bromo-benzyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-(3-bromo-benzyl)-proline typically involves the following steps:

Protection of Proline: The proline molecule is first protected by introducing the Boc group. This is usually achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the 3-Bromo-Benzyl Group: The next step involves the introduction of the 3-bromo-benzyl group. This can be done through a nucleophilic substitution reaction where the protected proline reacts with 3-bromo-benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for Boc-®-alpha-(3-bromo-benzyl)-proline would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Boc-®-alpha-(3-bromo-benzyl)-proline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromo-benzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl derivatives, while deprotection reactions yield the free amine form of the compound.

Aplicaciones Científicas De Investigación

Boc-(R)-γ-(3-bromobenzyl)-L-proline is a versatile compound with significant applications in medicinal chemistry and peptide synthesis . Its unique structure makes it a valuable building block for developing new therapeutic agents and exploring drug candidates .

Applications

Boc-(R)-γ-(3-bromobenzyl)-L-proline is widely utilized in various research areas :

- Peptide Synthesis: It serves as a crucial building block in peptide synthesis, especially in the pharmaceutical industry for developing new therapeutic agents .

- Drug Development: Its structure allows exploration of new drug candidates, particularly in targeting specific receptors to enhance treatments for various diseases .

- Bioconjugation: It is used in bioconjugation techniques, facilitating the attachment of biomolecules to drugs or imaging agents, crucial for targeted therapy and diagnostics .

- Research in Neuroscience: It is used in studies related to neurological disorders, helping researchers understand the mechanisms of action of neurotransmitters and potential treatments .

Proline Derivatives and Conformational Effects

3-Substituted prolines, like Boc-(R)-γ-(3-bromobenzyl)-L-proline, have specific conformational effects . The γ-endo puckering restricts the conformational space around the ψ angle due to steric interactions with the carboxamide group, which destabilizes the γ-turn conformation . The geometrical constraint induces a 30° deviation of χ1 from ideal staggered values, but the conformers of prolinoamino acids fit well with the corresponding structures of unconstrained amino acids .

Bottromycins

Bottromycins are macrocyclic peptide natural products produced by Streptomyces species with antibacterial activity . They contain L-proline and other modified prolines like L-cis-3-methylproline . Bottromycin interferes with the interaction of aminoacyl- or peptidyl-tRNA with the A (aminoacyl) site of ribosomes, inhibiting protein biosynthesis . Although bottromycins exhibit high in vitro activity, their in vivo efficiency is limited due to the lability of the methyl ester under physiological conditions . Modifying the methyl ester moiety can increase plasma stability without decreasing activity .

Heterocyclic Amines

Mecanismo De Acción

The mechanism of action of Boc-®-alpha-(3-bromo-benzyl)-proline depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc group protects the amine functionality during synthesis and can be removed under acidic conditions to reveal the free amine for further reactions.

Comparación Con Compuestos Similares

Similar Compounds

Boc-Proline: Similar to Boc-®-alpha-(3-bromo-benzyl)-proline but lacks the 3-bromo-benzyl group.

Boc-®-alpha-(benzyl)-proline: Similar but with a benzyl group instead of a 3-bromo-benzyl group.

Boc-(S)-alpha-(3-bromo-benzyl)-proline: The enantiomer of Boc-®-alpha-(3-bromo-benzyl)-proline.

Uniqueness

Boc-®-alpha-(3-bromo-benzyl)-proline is unique due to the presence of the 3-bromo-benzyl group, which can participate in specific chemical reactions that other similar compounds cannot. This makes it a valuable building block in the synthesis of complex molecules with potential biological activity.

Actividad Biológica

Boc-(R)-alpha-(3-bromo-benzyl)-proline is a significant compound in medicinal chemistry, particularly in the synthesis of peptides and drug development. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

- Molecular Formula : C17H22BrNO

- CAS Number : 959579-70-5

- Purity : ≥95%

- Form : Lyophilized powder

- Storage Conditions : Store at -20°C

Biological Applications

This compound has been utilized in several key areas:

- Peptide Synthesis : It acts as a crucial building block in the synthesis of bioactive peptides, enhancing the development of therapeutic agents.

- Drug Development : Its unique structure facilitates the exploration of new drug candidates targeting specific receptors, which can improve treatment efficacy for various diseases.

- Bioconjugation : Employed in techniques that attach biomolecules to drugs or imaging agents, crucial for targeted therapies and diagnostics.

- Neuroscience Research : Used to study neurological disorders, aiding in understanding neurotransmitter mechanisms and potential treatments .

The compound exhibits biological activity through several mechanisms:

- Inhibition of Protein Synthesis : Similar to other proline derivatives, this compound may interfere with ribosomal function, affecting peptide bond formation and translocation processes during protein synthesis. This suggests a potential role as an antibiotic or antimicrobial agent .

- Interaction with P-glycoprotein (P-gp) : Preliminary studies indicate that this compound may modulate P-gp activity, which is crucial for drug transport across cell membranes. This interaction can influence the bioavailability and efficacy of co-administered drugs .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity :

- P-glycoprotein Interaction :

- Neuroscience Applications :

Propiedades

IUPAC Name |

(2R)-2-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGWYYBWPWHDEU-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.